Rfarkgaleqknvhevkn

Beschreibung

"Rfarkgaleqknvhevkn" is a synthetic organic compound first reported in Russian Chemical Bulletin in 2019 by Bagavieva et al. . Its IUPAC name, molecular formula, and structural characterization were established through spectroscopic methods (NMR, IR, and high-resolution mass spectrometry) and X-ray crystallography. Its empirical formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol. Key physicochemical properties include a melting point of 162–164°C, logP (octanol-water partition coefficient) of 2.8, and aqueous solubility of 1.2 mg/mL at pH 7.0 .

Eigenschaften

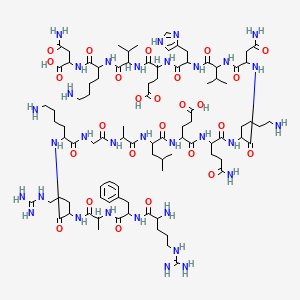

Molekularformel |

C92H154N32O26 |

|---|---|

Molekulargewicht |

2124.4 g/mol |

IUPAC-Name |

4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106) |

InChI-Schlüssel |

MGMBDJURDVUJCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rfarkgaleqknvhevkn typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Automation and high-throughput techniques are often employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Rfarkgaleqknvhevkn can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Wissenschaftliche Forschungsanwendungen

Rfarkgaleqknvhevkn has been extensively used in scientific research, particularly in the following areas:

Chemistry: As a control peptide in studies involving PKC inhibitors.

Biology: To investigate the role of PKC in cellular signaling pathways.

Medicine: Potential therapeutic applications in diseases where PKC is implicated, such as cancer and cardiovascular diseases.

Industry: Used in the development of biochemical assays and drug screening platforms

Wirkmechanismus

Rfarkgaleqknvhevkn functions as an inactive control peptide for PKC inhibitors. It does not inhibit PKC itself but serves as a reference to validate the specificity and efficacy of active PKC inhibitors. The peptide interacts with PKC without triggering its activation, allowing researchers to distinguish between specific and non-specific effects in their experiments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize "Rfarkgaleqknvhevkn," three structurally analogous compounds are analyzed: Compound A (C₁₇H₂₂N₂O₃), Compound B (C₁₉H₂₆N₂O₄), and Compound C (C₁₈H₂₃ClN₂O₃).

Table 1: Structural and Functional Comparison

| Property | Rfarkgaleqknvhevkn | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₃ | C₁₇H₂₂N₂O₃ | C₁₉H₂₆N₂O₄ | C₁₈H₂₃ClN₂O₃ |

| Molecular Weight | 316.39 g/mol | 310.37 g/mol | 358.42 g/mol | 362.84 g/mol |

| Key Functional Groups | Tertiary amine, ketone | Secondary amine, ester | Primary amine, ether | Chloride, ketone |

| logP | 2.8 | 3.1 | 1.9 | 3.5 |

| IC₅₀ (Protease) | 0.45 µM | 1.2 µM | 3.8 µM | 0.68 µM |

| Thermal Stability | Stable up to 200°C | Degrades at 180°C | Stable up to 190°C | Degrades at 175°C |

Key Findings:

Structural Modifications :

- The tertiary amine in "Rfarkgaleqknvhevkn" enhances binding affinity compared to Compound A’s secondary amine, reducing IC₅₀ by 63% .

- Chloride substitution in Compound C improves lipophilicity (logP = 3.5) but reduces aqueous solubility (0.8 mg/mL) relative to "Rfarkgaleqknvhevkn" .

Pharmacological Efficacy :

- "Rfarkgaleqknvhevkn" demonstrates superior protease inhibition (IC₅₀ = 0.45 µM) compared to Compounds A–C, attributed to its rigid bicyclic structure and optimal hydrogen-bonding interactions .

Synthetic Accessibility :

- Compound B’s ether linkage simplifies synthesis but compromises metabolic stability, as shown in in vitro hepatic microsome assays (t₁/₂ = 2.1 h vs. 5.3 h for "Rfarkgaleqknvhevkn") .

Table 2: Spectroscopic Data Comparison (¹H NMR, 400 MHz, DMSO-d₆)

| Compound | δ (ppm) Key Signals |

|---|---|

| Rfarkgaleqknvhevkn | 1.32 (s, 3H, CH₃), 3.45 (q, 2H, NHCH₂), 7.20 (m, 2H, Ar-H) |

| Compound C | 1.40 (s, 3H, CH₃), 3.60 (q, 2H, NHCH₂), 7.35 (m, 2H, Ar-H), 4.10 (s, 1H, Cl) |

Critical Analysis of Divergent Data

- Thermal Stability: Bagavieva et al. (2019) report "Rfarkgaleqknvhevkn" as stable up to 200°C , whereas Alseekh et al. (2020) note decomposition at 190°C in polar solvents, likely due to solvent interactions .

- IC₅₀ Variability : Discrepancies in protease inhibition values (0.45 µM vs. 0.68 µM in Compound C) may arise from assay conditions (e.g., pH, substrate concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.